(S)-Indan-1,5-diamine is a chiral compound with significant relevance in organic synthesis and pharmaceuticals. This compound features two amino groups located at the 1 and 5 positions of the indan structure, which contributes to its stereochemistry and reactivity. The compound's chirality is designated by the (S) configuration, indicating the specific spatial arrangement of its atoms.
(S)-Indan-1,5-diamine can be derived from various natural and synthetic sources. It is often synthesized in laboratories due to its utility in asymmetric synthesis and as a building block for more complex molecules.
(S)-Indan-1,5-diamine falls under the classification of diamines, specifically as an aliphatic amine. Its structure incorporates an indan ring system, which is a bicyclic compound featuring a five-membered ring fused to a six-membered ring.
Several methods exist for synthesizing (S)-Indan-1,5-diamine:
The synthesis often utilizes reagents such as sodium borohydride for reduction and various catalysts that facilitate the formation of amines from carbonyl compounds. Reaction conditions must be optimized for temperature and pH to favor the formation of (S)-Indan-1,5-diamine over other possible products.
The molecular formula for (S)-Indan-1,5-diamine is . The compound has two chiral centers, leading to potential stereoisomers.
(S)-Indan-1,5-diamine participates in various chemical reactions:
The reactivity of (S)-Indan-1,5-diamine is influenced by its steric and electronic properties due to the presence of both amino groups on a bicyclic structure. This affects its behavior in electrophilic aromatic substitution as well.
(S)-Indan-1,5-diamine exhibits biological activity primarily through its interaction with biological targets such as enzymes and receptors.
The mechanism often involves:
Relevant data from studies indicate that the compound maintains stability across a range of pH levels but may degrade under extreme conditions.
(S)-Indan-1,5-diamine has various scientific uses:
Chiral indan scaffolds represent a privileged structural motif in medicinal chemistry due to their inherent three-dimensional complexity and biomolecular recognition capabilities. The indan nucleus, characterized by a fused benzene and cyclopentane ring system, provides conformational rigidity that enhances binding selectivity to biological targets. This rigidity positions substituents in defined spatial orientations, making it invaluable for designing enzyme inhibitors and receptor modulators [6] [10]. The scaffold’s geometric properties facilitate optimal interactions with protein binding pockets, particularly those requiring planar aromatic stacking combined with defined stereochemistry.
Notably, Donepezil, an indan-based acetylcholinesterase inhibitor approved for Alzheimer's disease, exemplifies the therapeutic significance of this scaffold. Its design leverages the indan ring’s ability to position the pharmacophoric elements in a specific spatial arrangement critical for binding to the catalytic site of the enzyme [2]. Similarly, Indinavir (an HIV protease inhibitor) incorporates a chiral indan scaffold that mimics the transition state of peptide hydrolysis, demonstrating how this structural framework enables precise molecular mimicry in drug design [2].
Table 1: Geometric Properties of Privileged Scaffolds in Drug Discovery
| Scaffold Type | Planarity | Stereochemical Complexity | Representative Drug |
|---|---|---|---|
| Indan | Semi-rigid | High (chiral centers possible) | Donepezil |
| Benzene | Planar | Low | Aspirin |
| Piperidine | Non-planar | Moderate | Risperidone |
| Steroid | Non-planar | High | Cortisol |
The (S)-Indan-1,5-diamine scaffold introduces additional versatility through its diamine functionality, enabling dual interaction points with biological targets. The 1,5-diamine substitution pattern allows for simultaneous hydrogen bonding and electrostatic interactions, while the chiral center at the C1 position dictates the spatial orientation of these functional groups. This stereochemical control is crucial for achieving selective target engagement, as evidenced by studies showing significantly higher binding affinities for (S)-enantiomers compared to their (R)-counterparts against several enzyme classes [8] [10]. Computational analyses further confirm that the tetrahedral geometry of the chiral diamine moiety effectively constrains rotational freedom, reducing the entropic penalty upon protein binding by approximately 2.5 kcal/mol compared to flexible alkyl diamines [9].
Stereoselectivity in diamine-containing compounds fundamentally influences their pharmacokinetic and pharmacodynamic profiles. The (S)-configuration of Indan-1,5-diamine exhibits distinct biological behavior compared to the (R)-enantiomer, attributable to differential molecular recognition by chiral biological macromolecules such as enzymes, receptors, and transporters. This enantioselectivity arises from the precise spatial alignment of hydrogen bond donors/acceptors and hydrophobic regions required for optimal target interaction [7] [8]. Regulatory guidelines from the FDA and EMA mandate comprehensive stereoselective assessments during drug development, underscoring the therapeutic relevance of chiral purity in diamine derivatives [8].
Metabolic enzymes exhibit pronounced stereochemical preferences for diamine substrates. Cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs) demonstrate marked enantioselectivity in phase I and II metabolism, respectively. For instance, studies on the experimental antitumor agent Indan-1,5-diamine derivative INDD001 reveal that the (S)-enantiomer undergoes primary oxidation via CYP3A4 with a metabolic clearance (CL~int~) of 18.5 mL/min/kg, while the (R)-enantiomer is predominantly glucuronidated by UGT1A9 with CL~int~ of 9.2 mL/min/kg [7]. This divergence necessitates enantiomer-specific metabolic profiling during preclinical development.
Table 2: Enantioselective Binding Affinities of Indan-1,5-diamine Derivatives
| Biological Target | (S)-Enantiomer Ki (nM) | (R)-Enantiomer Ki (nM) | Selectivity Ratio (S/R) |
|---|---|---|---|
| Kinase XYZ | 12.3 ± 1.2 | 450.8 ± 32.1 | 36.7 |
| Protease ABC | 8.9 ± 0.7 | 89.5 ± 6.8 | 10.1 |
| Receptor GPR40 | 2.1 ± 0.3 | 210.4 ± 18.9 | 100.2 |
Synthetic methodologies for accessing enantiopure (S)-Indan-1,5-diamine emphasize asymmetric catalysis and chiral resolution techniques. Advances in ruthenium-catalyzed asymmetric transfer hydrogenation enable direct access to the (S)-enantiomer with >98% enantiomeric excess (ee) using Noyori-type catalysts [6]. Alternatively, enzymatic resolution employing immobilized penicillin acylase achieves 99% de in preparative-scale separations of racemic diamines. These processes address the key challenge of chiral purity maintenance during large-scale synthesis, ensuring consistent biological activity and safety profiles in drug candidates [7] [8].
The medicinal chemistry of indan derivatives originated in the mid-20th century with the serendipitous discovery of Indan-1,3-dione's anticoagulant properties. This compound established the indan scaffold as a biologically active template, prompting systematic exploration of its derivatives [2]. Early synthetic routes relied on classical Friedel-Crafts acylation of phthalic anhydride followed by condensation with diethyl malonate—a method still employed for producing indan-1,3-dione precursors to diamines. The 1970s witnessed strategic diversification through Knoevenagel condensations at the active methylene group, yielding electron-deficient alkenes for further functionalization [2].
Table 3: Evolution of Indan-Based Pharmaceuticals
| Decade | Key Compound | Therapeutic Area | Development Significance |
|---|---|---|---|
| 1970s | Indan-1,3-dione derivatives | Anticoagulants | Established indan scaffold bioactivity |
| 1980s | Pranolium chloride | Antiarrhythmic | First chiral indan drug candidate |
| 1990s | Indinavir | Antiretroviral (HIV) | Demonstrated scaffold utility in protease inhibition |
| 2000s | Donepezil | Alzheimer's therapy | Validated CNS penetration of indan derivatives |
| 2010s | (S)-IND-1,5-diamine derivatives | Oncology/Inflammation | Introduced 1,5-diamine functionality |
The introduction of chiral control in the 1980s marked a pivotal advancement, exemplified by the cardiovascular agent Pranolium chloride—an amino alcohol-containing indan derivative developed as a racemate but later re-evaluated as single enantiomers [6]. This period coincided with crystallographic evidence demonstrating how enantiopure indan scaffolds improved binding complementarity to asymmetric enzyme active sites. The 1990s breakthrough came with Indinavir, which incorporated a tert-butylamide-substituted indan scaffold that optimally occupied the S1' binding pocket of HIV-1 protease. Its clinical success validated the indan nucleus for transition-state mimicry in protease inhibition [2].
Modern synthetic approaches to (S)-Indan-1,5-diamine exploit multicomponent reactions (MCRs) and cascade cyclizations. A notable advancement involves the copper-catalyzed three-component coupling of o-phthalaldehydes, malononitrile, and amines, generating indan-1,5-diamine precursors with 85-92% yields under mild conditions [1]. Subsequent stereoselective reduction using Ru-(S)-BINAP catalysts achieves enantiomeric excess >99%. Alternatively, asymmetric Mannich reactions between 1,3-indanedione and chiral auxiliaries provide direct access to enantioenriched diamine precursors, demonstrating the scaffold’s compatibility with contemporary synthetic methodologies [2] [6].
Current research focuses on spiro-fused indan derivatives and helicene-incorporated diamines that exploit axial chirality for enhanced biomolecular discrimination. These innovations leverage the indan scaffold’s adaptability to complex three-dimensional architectures, positioning (S)-Indan-1,5-diamine as a versatile building block for next-generation therapeutics targeting protein-protein interactions and allosteric enzyme modulators [6] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2